2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, ethoxyphenyl, dimethyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate to form the pyrrole ring. Subsequent reactions introduce the amino and carbonitrile groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-methoxyphenyl)propane
- 2-Amino-1,3,4-thiadiazole derivatives
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
2-Amino-1-(2-ethoxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of applications and potential benefits in various fields .
Properties
Molecular Formula |
C15H17N3O |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-1-(2-ethoxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3O/c1-4-19-14-8-6-5-7-13(14)18-11(3)10(2)12(9-16)15(18)17/h5-8H,4,17H2,1-3H3 |
InChI Key |
QWNBDDNKJOSDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(C(=C2N)C#N)C)C |
Origin of Product |
United States |
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